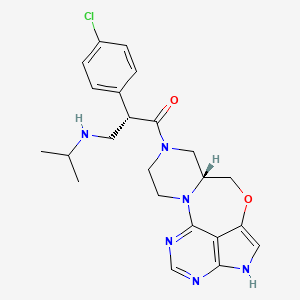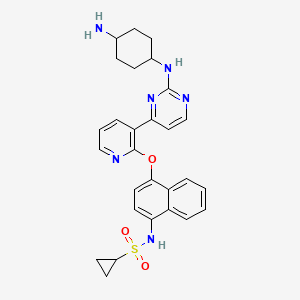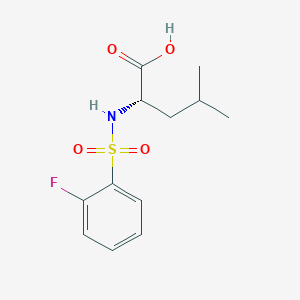
pGlu-His-Pro-Gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound pGlu-His-Pro-Gly-NH2 is a peptide sequence that plays a significant role in various biological processes. It is a derivative of thyrotropin-releasing hormone, which is involved in the regulation of the thyroid gland and has implications in neuroendocrine functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-His-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
pGlu-His-Pro-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to alter specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .
Wissenschaftliche Forschungsanwendungen
pGlu-His-Pro-Gly-NH2: has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuroendocrine regulation and thyroid function.
Medicine: Explored for potential therapeutic applications in thyroid disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of pGlu-His-Pro-Gly-NH2 involves its interaction with specific receptors in the body. It binds to thyrotropin-releasing hormone receptors, triggering a cascade of molecular events that regulate thyroid hormone release. This interaction involves G protein-coupled receptor pathways and subsequent activation of intracellular signaling molecules .
Vergleich Mit ähnlichen Verbindungen
pGlu-His-Pro-Gly-NH2: can be compared to other similar peptides, such as:
pGlu-His-Pro-NH2: A shorter peptide with similar biological activity but different stability and receptor affinity.
pGlu-Glu-Pro-NH2: An analog with altered amino acid composition, leading to different receptor interactions and biological effects
Conclusion
This compound: is a versatile peptide with significant implications in various fields of scientific research. Its synthesis, chemical reactions, and biological applications make it a valuable compound for further study and potential therapeutic development.
Eigenschaften
CAS-Nummer |
41880-59-5 |
|---|---|
Molekularformel |
C18H25N7O5 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
MJJPQZWEVSBJPV-AVGNSLFASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)




![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
